Ethyl 1-(4-chlorophenyl)-2-methyl-5-phenyl-1h-pyrrole-3-carboxylate
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Overview
Description
Ethyl 1-(4-chlorophenyl)-2-methyl-5-phenyl-1h-pyrrole-3-carboxylate is an organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of ethyl, chlorophenyl, methyl, and phenyl groups attached to the pyrrole ring, making it a complex and interesting molecule for various scientific studies.
Preparation Methods
The synthesis of Ethyl 1-(4-chlorophenyl)-2-methyl-5-phenyl-1h-pyrrole-3-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization reaction of N-(4-chlorophenyl)-β-alanine with ethyl acetoacetate in the presence of a basic catalyst like piperidine . This reaction leads to the formation of the pyrrole ring and the incorporation of the ethyl ester group.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Ethyl 1-(4-chlorophenyl)-2-methyl-5-phenyl-1h-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and chlorophenyl groups, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 1-(4-chlorophenyl)-2-methyl-5-phenyl-1h-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Some derivatives of this compound have shown promise in medicinal chemistry as potential therapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-chlorophenyl)-2-methyl-5-phenyl-1h-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, some derivatives may inhibit bacterial enzymes, leading to antibacterial effects . The exact molecular targets and pathways depend on the specific derivative and its structure.
Comparison with Similar Compounds
Ethyl 1-(4-chlorophenyl)-2-methyl-5-phenyl-1h-pyrrole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate: This compound has a similar structure but with a different ring system and functional groups.
Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate: This compound contains a triazole ring instead of a pyrrole ring and has been studied for its corrosion inhibition properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactions and applications.
Properties
Molecular Formula |
C20H18ClNO2 |
---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
ethyl 1-(4-chlorophenyl)-2-methyl-5-phenylpyrrole-3-carboxylate |
InChI |
InChI=1S/C20H18ClNO2/c1-3-24-20(23)18-13-19(15-7-5-4-6-8-15)22(14(18)2)17-11-9-16(21)10-12-17/h4-13H,3H2,1-2H3 |
InChI Key |
DPICYJGQNIGCNN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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